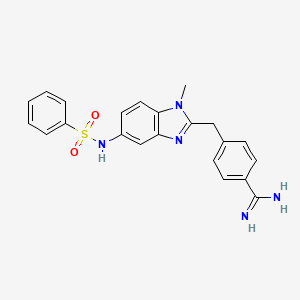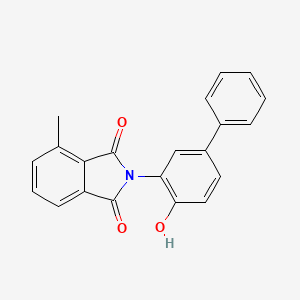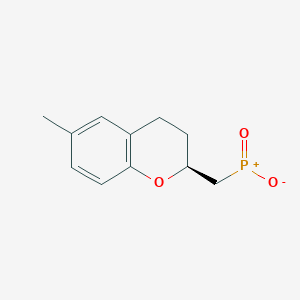![molecular formula C22H19N7O B10757581 3-[5-(1h-Imidazol-1-Yl)-7-Methyl-1h-Benzimidazol-2-Yl]-4-[(Pyridin-2-Ylmethyl)amino]pyridin-2(1h)-One](/img/structure/B10757581.png)
3-[5-(1h-Imidazol-1-Yl)-7-Methyl-1h-Benzimidazol-2-Yl]-4-[(Pyridin-2-Ylmethyl)amino]pyridin-2(1h)-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a small molecule with the chemical formula C₂₂H₁₉N₇O.
- It belongs to the class of organic compounds known as benzimidazoles, which are characterized by a benzene ring fused to an imidazole ring.
- Benzimidazoles have diverse biological activities and are found in various pharmaceuticals and agrochemicals .
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- imidazoles can be synthesized through various methods, including N-heterocyclic carbene (NHC)-catalyzed protocols.
- For example, NHCs can catalyze the synthesis of 1,2,4-trisubstituted imidazoles from acetophenones and benzylic amines using tert-butylhydroperoxide as an oxidant .
Chemical Reactions Analysis
- The compound may undergo various reactions, such as oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed would vary based on the reaction conditions and substituents.
Scientific Research Applications
- Research on this compound is limited, but its potential applications span several fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Assessing its pharmacological properties.
Industry: Potential use in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action remains elusive due to limited data.
- It likely interacts with molecular targets, possibly including the insulin-like growth factor 1 receptor (IGF1R) .
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons or similar compounds with the exact structure.
- Researchers may need to explore related benzimidazoles or pyridine-containing molecules for comparative studies.
Properties
Molecular Formula |
C22H19N7O |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-(6-imidazol-1-yl-4-methyl-1H-benzimidazol-2-yl)-4-(pyridin-2-ylmethylamino)-1H-pyridin-2-one |
InChI |
InChI=1S/C22H19N7O/c1-14-10-16(29-9-8-23-13-29)11-18-20(14)28-21(27-18)19-17(5-7-25-22(19)30)26-12-15-4-2-3-6-24-15/h2-11,13H,12H2,1H3,(H,27,28)(H2,25,26,30) |
InChI Key |
GLTRPHMPCVLOJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCC4=CC=CC=N4)N5C=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Difluoro(5-{2-[(5-Octyl-1h-Pyrrol-2-Yl-Kappan)methylidene]-2h-Pyrrol-5-Yl-Kappan}pentanoato)boron](/img/structure/B10757500.png)
![7-[(3-Chlorobenzyl)oxy]-2-Oxo-2h-Chromene-4-Carbaldehyde](/img/structure/B10757504.png)
![N-({(3R,4R)-4-[(benzyloxy)methyl]pyrrolidin-3-yl}methyl)-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B10757507.png)

![(2S)-1-{4-[(4-Anilino-5-bromopyrimidin-2-YL)amino]phenoxy}-3-(dimethylamino)propan-2-OL](/img/structure/B10757526.png)

methanone](/img/structure/B10757546.png)

![(3-Exo)-3-(10,11-Dihydro-5h-Dibenzo[a,D][7]annulen-5-Yloxy)-8,8-Dimethyl-8-Azoniabicyclo[3.2.1]octane](/img/structure/B10757566.png)
![4-Phosphonooxy-phenyl-methyl-[4-phosphonooxy]benzen](/img/structure/B10757573.png)
![(1S)-1,2,3,4-Tetrahydro-benzo[C]phenanthrene-2,3,4-triol](/img/structure/B10757574.png)
![(3aS)-3a-hydroxy-5-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B10757587.png)

![(3aS)-3a-hydroxy-7-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B10757600.png)
